

In Vivo Efficacy of BMS-753426: A Technical Overview

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Compound of Interest		
Compound Name:	BMS-753426	
Cat. No.:	B8511415	Get Quote

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This technical guide provides an in-depth analysis of the in vivo efficacy of **BMS-753426**, a potent and orally bioavailable antagonist of the CC Chemokine Receptor 2 (CCR2). The following sections detail the pharmacological activity, experimental protocols, and underlying signaling pathways associated with this compound, based on preclinical studies.

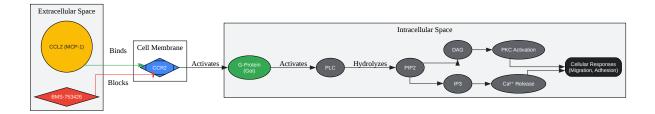
Core Mechanism of Action

BMS-753426 functions as a selective antagonist of CCR2, a key receptor in the inflammatory cascade. CCR2 and its primary ligand, Monocyte Chemoattractant Protein-1 (MCP-1 or CCL2), are critical for the mobilization and recruitment of monocytes and macrophages from the bone marrow to sites of inflammation.[1] By blocking the interaction between MCP-1 and CCR2, BMS-753426 effectively inhibits the downstream signaling that leads to immune cell trafficking. This mechanism of action has therapeutic potential in a variety of inflammatory and fibrotic diseases.[1] Notably, BMS-753426 also exhibits some affinity for CCR5, another chemokine receptor involved in inflammatory responses, suggesting a potential for dual antagonism.[1][2]

Signaling Pathway

The binding of CCL2 to CCR2, a G-protein coupled receptor, initiates a signaling cascade that promotes cell migration and inflammation. **BMS-753426** competitively inhibits this first step. The diagram below illustrates the canonical CCR2 signaling pathway and the inhibitory action of **BMS-753426**.





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CCR2 Signaling Pathway and Inhibition by BMS-753426.

In Vivo Efficacy Studies

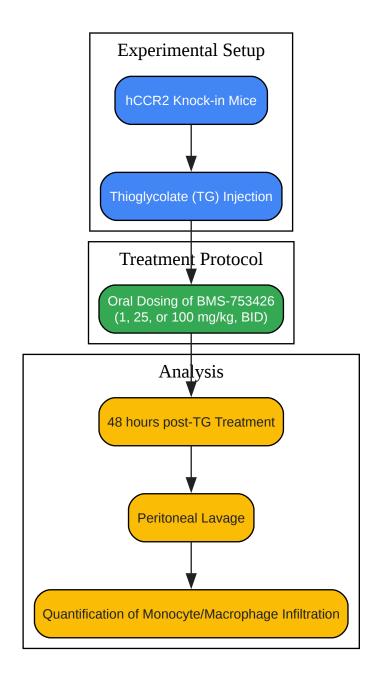
The in vivo efficacy of **BMS-753426** was evaluated in human CCR2 knock-in (hCCR2 KI) mice, which are genetically modified to express the human version of the receptor, providing a more clinically relevant model.[1]

Thioglycolate-Induced Peritonitis Model

This model is used to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit the recruitment of monocytes and macrophages into the peritoneal cavity following an inflammatory stimulus.

Experimental Workflow:





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Workflow for the Thioglycolate-Induced Peritonitis Model.

Results:

BMS-753426 demonstrated a dose-dependent inhibition of monocyte and macrophage influx into the peritoneum. The results are summarized in the table below.



Dose (mg/kg, oral)	Inhibition of Monocyte/Macrophage Influx	
1	28%	
25	74%	
100	78%	
Data sourced from Probechem Biochemicals.		

The in vivo efficacy in this model was determined to have an EC50 of 3.9 nM.

Experimental Autoimmune Encephalomyelitis (EAE) Model

The EAE model is a widely used animal model for multiple sclerosis, a chronic inflammatory disease of the central nervous system. This model assesses the ability of a compound to mitigate autoimmune-driven inflammation and demyelination.

Experimental Protocol:

While the specific details of the EAE protocol used for **BMS-753426** are not fully available in the provided search results, a general methodology for such studies can be outlined.

- Induction of EAE: hCCR2 KI mice are immunized with a myelin-derived peptide or protein emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
- Dosing: BMS-753426 was administered orally at a dose of 25 mg/kg twice daily (BID).
- Clinical Scoring: Animals are monitored daily for clinical signs of disease (e.g., tail limpness, limb paralysis), which are scored on a standardized scale.
- Histological Analysis: At the end of the study, spinal cords are collected for histological evaluation to assess the degree of inflammation and demyelination.

Results:



Treatment with **BMS-753426** at 25 mg/kg BID resulted in a reduction in the clinical score and improved histological evaluation of the spinal cord, indicating a therapeutic benefit in this model of multiple sclerosis.

Pharmacokinetic Properties

BMS-753426 was developed as a metabolically more stable successor to a previous clinical candidate, BMS-741672. Pharmacokinetic studies in cynomolgus monkeys demonstrated that **BMS-753426** has significant improvements in its pharmacokinetic profile, including lower clearance and higher oral bioavailability compared to its predecessor.

Compound	Key Pharmacokinetic Improvement
BMS-753426	Lower clearance, higher oral bioavailability
BMS-741672	Subject to N-demethylation, leading to a less active metabolite and higher clearance
Information synthesized from multiple sources.	

Summary and Conclusion

The preclinical data for **BMS-753426** strongly support its in vivo efficacy as a potent and orally bioavailable CCR2 antagonist. The compound has demonstrated significant, dose-dependent anti-inflammatory effects in a peritonitis model and therapeutic potential in a model of multiple sclerosis. Its improved pharmacokinetic profile over earlier-generation compounds makes it a promising candidate for the treatment of diseases driven by CCR2-mediated inflammation. These findings warrant further investigation into the clinical utility of **BMS-753426** and related CCR2/CCR5 antagonists.

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References



- 1. Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
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